molecular formula C13H12F3N3O2 B11045776 ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate

ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B11045776
M. Wt: 299.25 g/mol
InChI Key: NAQVGETXPUVQBZ-UHFFFAOYSA-N
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Description

Ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate is a synthetic compound that features an imidazole ring, a trifluoromethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Properties

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.25 g/mol

IUPAC Name

ethyl N-[4-imidazol-1-yl-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H12F3N3O2/c1-2-21-12(20)18-9-3-4-11(19-6-5-17-8-19)10(7-9)13(14,15)16/h3-8H,2H2,1H3,(H,18,20)

InChI Key

NAQVGETXPUVQBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)N2C=CN=C2)C(F)(F)F

Origin of Product

United States

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